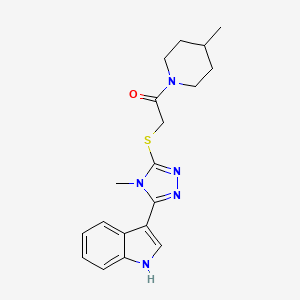
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H23N5OS and its molecular weight is 369.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a novel derivative featuring an indole moiety and a triazole-thioether structure, which has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including antibacterial, antifungal, and anticancer properties.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H23N5OS
- Molecular Weight : 373.48 g/mol
Antibacterial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antibacterial properties. A study on various derivatives showed that the presence of the triazole ring enhances interaction with bacterial enzymes, leading to increased antibacterial efficacy. Specifically, derivatives with indole and piperidine moieties demonstrated potent activity against Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5A | Escherichia coli | 32 µg/mL |
| 5B | Staphylococcus aureus | 16 µg/mL |
| 5C | Bacillus subtilis | 8 µg/mL |
These findings suggest that increasing the concentration of the compound correlates with an enhanced zone of inhibition, confirming its potential as an antibacterial agent .
Antifungal Activity
The antifungal properties of this compound were evaluated against several pathogenic fungi. The presence of the triazole moiety is critical for antifungal activity due to its ability to inhibit ergosterol biosynthesis in fungal cell membranes. In vitro studies revealed that the compound exhibited significant antifungal activity against strains such as Candida albicans and Aspergillus fumigatus.
| Compound | Target Fungus | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6A | Candida albicans | 16 µg/mL |
| 6B | Aspergillus fumigatus | 32 µg/mL |
The results indicate that compounds with a triazole-thioether linkage have enhanced efficacy compared to standard antifungal agents .
Anticancer Activity
The anticancer potential of the compound was assessed using various cancer cell lines. Preliminary results indicated that it exhibits cytotoxic effects against colon carcinoma (HCT116) and breast cancer (T47D) cell lines.
| Cell Line | IC50 Value (µM) |
|---|---|
| HCT116 | 6.2 |
| T47D | 27.3 |
These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications to the triazole ring and side chains significantly influence biological activity. For instance:
- Indole Substitution : Enhances interaction with target enzymes.
- Piperidine Moiety : Contributes to improved solubility and bioavailability.
Properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5OS/c1-13-7-9-24(10-8-13)17(25)12-26-19-22-21-18(23(19)2)15-11-20-16-6-4-3-5-14(15)16/h3-6,11,13,20H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQDAPSPCFEGSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














